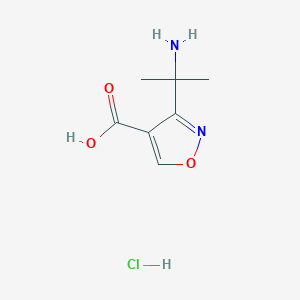
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine, commonly known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities. DF-MPPO is a potent and selective antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
DF-MPPO acts as a selective antagonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of this receptor, DF-MPPO can modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine. This modulation can lead to improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have a positive effect on cognitive function, memory, and attention in both animal models and human studies. It has also been shown to modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DF-MPPO is its high selectivity for the α7-nAChR, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one of the limitations of DF-MPPO is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DF-MPPO. One area of interest is the development of more potent and selective α7-nAChR antagonists based on the structure of DF-MPPO. Another area of interest is the investigation of the potential therapeutic applications of DF-MPPO in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to investigate the long-term effects of DF-MPPO on cognitive function and memory.
Métodos De Síntesis
DF-MPPO can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-fluorophenylpiperazine with 2,4-dichloro-3-methylbenzenesulfonyl chloride to form 1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine intermediate. This intermediate is then treated with sodium hydroxide to obtain the final product, DF-MPPO.
Aplicaciones Científicas De Investigación
DF-MPPO has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, memory, and attention, making it a potential treatment option for Alzheimer's disease and other cognitive impairments. DF-MPPO has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2O2S/c1-12-15(18)6-7-16(17(12)19)25(23,24)22-10-8-21(9-11-22)14-4-2-13(20)3-5-14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSAUZZUWUAYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)
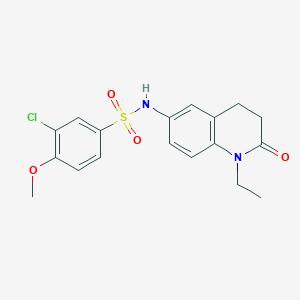
![ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2591782.png)


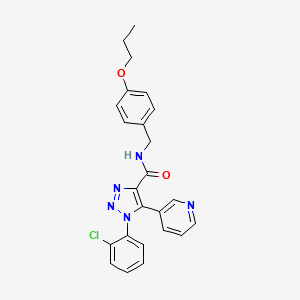
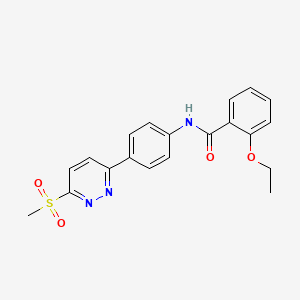
![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)
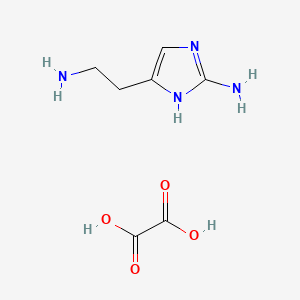


![N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine](/img/structure/B2591798.png)
